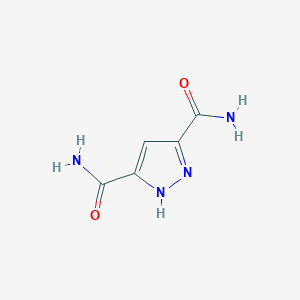

1H-Pyrazole-3,5-dicarboxamide

Descripción

BenchChem offers high-quality 1H-Pyrazole-3,5-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3,5-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXTUAKXYXKULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712270 |

Source

|

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397683-79-2 |

Source

|

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H-Pyrazole-3,5-dicarboxamide chemical properties and structure

The following technical guide provides an in-depth analysis of 1H-Pyrazole-3,5-dicarboxamide , designed for researchers in medicinal chemistry and materials science.

Chemical Architecture, Synthetic Methodologies, and Supramolecular Potential

Executive Summary

1H-Pyrazole-3,5-dicarboxamide represents a privileged scaffold in heterocyclic chemistry, distinguished by its high density of hydrogen bond donors and acceptors. Unlike simple pyrazoles, the 3,5-dicarboxamide substitution pattern creates a unique "molecular pincer" motif, capable of bidentate coordination in metal-organic frameworks (MOFs) and multipoint recognition in biological active sites. This guide synthesizes the structural dynamics, validated synthetic pathways, and physicochemical profile of this critical intermediate.

Structural Architecture & Tautomerism

The Tautomeric Equilibrium

The core 1H-pyrazole ring exists in a dynamic annular tautomerism. In the 3,5-dicarboxamide derivative, the symmetry of the substituents renders the

-

Donor/Acceptor Profile: The molecule presents a classic A-D-A (Acceptor-Donor-Acceptor) motif on the pyrazole face and dual D-A motifs on the amide wings.

-

Planarity: The amide groups generally adopt a planar conformation relative to the heterocyclic core to maximize

-conjugation, though steric bulk on the amide nitrogen can induce torsion.

Visualization of Tautomeric States

The following diagram illustrates the proton migration and the resulting change in hydrogen bond donor/acceptor vectors.

Figure 1: Annular tautomerism of the pyrazole core. In the 3,5-dicarboxamide, these forms are chemically equivalent in solution but distinct in asymmetric binding environments.

Physicochemical Profile

The physicochemical properties of the diamide are dominated by its capacity for extensive intermolecular hydrogen bonding, leading to high melting points and limited solubility in non-polar solvents.

Table 1: Comparative Physicochemical Properties

| Property | 1H-Pyrazole-3,5-dicarboxamide (Amide) | 1H-Pyrazole-3,5-dicarboxylic Acid (Precursor) | Diethyl Ester (Intermediate) |

| Molecular Weight | 154.13 g/mol | 156.10 g/mol | 212.20 g/mol |

| Melting Point | >300°C (Dec.)* | 292–295°C (Dec.) [1] | 49–50°C (Low MP) |

| pKa (Pyrazole NH) | ~14.0 (Predicted) | ~3.24 (Acidic COOH) | ~14.0 |

| Solubility (Water) | Moderate (Hot) | Soluble (Hot) | Insoluble |

| Solubility (DMSO) | High | High | High |

| H-Bond Donors | 5 (3 NH, 2 Amide-H) | 3 (2 COOH, 1 NH) | 1 (NH) |

| H-Bond Acceptors | 4 (2 C=O, 2 Pyrazole-N) | 5 | 5 |

*Note: Primary amides typically exhibit significantly higher melting points than their ester counterparts due to the formation of robust 3D hydrogen bond networks.

Synthetic Methodologies

To ensure high purity and scalability, we recommend a two-stage synthesis starting from the commercially available 3,5-dimethylpyrazole. This route avoids the use of harsh trichloromethyl reagents found in older literature.

Validated Synthetic Workflow

Figure 2: Step-wise synthetic pathway from methyl precursor to final diamide.

Detailed Protocol: Oxidation & Amidation

Step 1: Oxidation to Dicarboxylic Acid [1]

-

Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 eq) in water at 70°C.

-

Oxidation: Add Potassium Permanganate (KMnO4, 4.0 eq) portion-wise. Critical: Maintain temperature between 85-90°C. Exceeding 95°C may degrade the pyrazole ring.

-

Workup: Filter the hot mixture to remove MnO2. Acidify the filtrate with conc. HCl to pH ~2.

-

Isolation: Cool to 4°C overnight. Collect the white crystalline precipitate (Yield ~33-40%).[1]

Step 2: Esterification (Purification Vector) Why this step? Direct amidation of the acid is difficult. Converting to the ester purifies the compound and activates the carbonyls for mild amidation.

-

Reflux the dicarboxylic acid in excess Ethanol with catalytic H2SO4 for 6-8 hours.

-

Concentrate and cool to crystallize the diethyl ester.

Step 3: Ammonolysis to Diamide

-

Reaction: Suspend the diethyl ester in concentrated aqueous ammonia (28-30%) or a saturated solution of NH3 in Methanol.

-

Conditions: Stir in a sealed pressure vessel at room temperature for 24 hours. If using aqueous ammonia, mild heating (40°C) may facilitate dissolution.

-

Purification: The diamide will precipitate as a white solid. Filter, wash with cold methanol, and dry under vacuum.

Crystallography & Supramolecular Logic

While the specific crystal structure of the diamide is often proprietary, its supramolecular behavior can be reliably predicted from the homologous 1H-pyrazole-3,5-dicarboxylic acid monohydrate structure [2].

Hydrogen Bonding Networks

The molecule acts as a "supramolecular glue" due to its ability to donate and accept protons simultaneously.

-

Intramolecular: Potential for weak N-H...O contacts stabilizing a planar conformation.

-

Intermolecular:

-

Pyz-Pyz Interaction: The pyrazole NH donates to the carbonyl oxygen of a neighbor.

-

Amide-Amide Interaction: Formation of R2,2(8) synthons (dimers) is highly probable, a classic motif in dicarboxamides.

-

Water Bridges: In hydrated forms, lattice water molecules bridge the carboxylic/amide oxygens and the pyrazole nitrogens, forming 1D chains that stack into 3D frameworks.

-

Coordination Chemistry (MOFs)

In Metal-Organic Frameworks, the 3,5-dicarboxamide acts as a bridging ligand. Upon deprotonation of the pyrazole NH (pKa ~14), the pyrazolate forms bridges between metal centers (e.g., Cu(II), Zn(II)), while the amide groups can coordinate via oxygen or remain free to interact with guest molecules in the MOF pores [3].

Applications in Drug Discovery[3]

Kinase Inhibition Scaffold

The 1H-pyrazole-3,5-dicarboxamide motif is a bioisostere for various kinase inhibitor cores. The planar structure allows it to slot into the ATP-binding pocket, where:

-

The Pyrazole NH and N form hinge-binding H-bonds.

-

The 3,5-Amide wings extend into the solvent-exposed region or the back pocket, allowing for solubilizing groups or selectivity-determining moieties to be attached [4].

Anti-inflammatory Agents

Derivatives of this scaffold share structural homology with Celecoxib and other COX-2 inhibitors. The dicarboxamide substitution provides a handle to tune lipophilicity (LogP) and metabolic stability compared to the traditional sulfonamides [5].

References

-

Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid: Kharaneko, A. O., et al. "Oxidation of 3,5-dimethylpyrazole." Russian Journal of Organic Chemistry, 2016, 52(9), 1322-1325.[1]

-

Crystal Structure of Acid Precursor: Pan, L., et al. "3,5-Pyrazoledicarboxylic acid monohydrate." Acta Crystallographica Section C, 2000.

-

Coordination Polymers: Vlasyuk, D., & Łyszczek, R. "Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks."[2] Journal of Inorganic and Organometallic Polymers, 2021.[2]

-

Pharmacological Activity: Bekhit, A. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2023.[3]

-

General Pyrazole Properties: PubChem Compound Summary for CID 76559, 1H-Pyrazole-3,5-dicarboxylic acid.

Sources

Solubility Profiling and Physicochemical Characterization of 1H-Pyrazole-3,5-dicarboxamide

This guide provides a comprehensive technical analysis of the solubility profile of 1H-Pyrazole-3,5-dicarboxamide , a critical intermediate in the synthesis of nitrogen-rich energetic materials and pharmaceutical scaffolds (e.g., BET bromodomain inhibitors).

Given the limited availability of specific quantitative solubility datasets in public literature for the diamide form, this guide synthesizes physicochemical principles with data from structural analogues (e.g., pyrazole-3,5-dicarboxylic acid) and outlines the definitive experimental protocols required for accurate determination.

Executive Summary

1H-Pyrazole-3,5-dicarboxamide (MW: 154.13 g/mol ) is a high-polarity heterocyclic compound characterized by a robust hydrogen-bonding network. Its solubility behavior is dominated by the competition between its high crystal lattice energy (due to intermolecular amide-amide and pyrazole-amide H-bonds) and the solvation power of the medium.

-

Primary Solvents: High solubility is predicted in polar aprotic solvents (DMSO, DMF, NMP).

-

Secondary Solvents: Moderate-to-low solubility in polar protic solvents (Water, Methanol, Ethanol), often requiring elevated temperatures.

-

Anti-Solvents: Insoluble in non-polar hydrocarbons (Hexane, Toluene, DCM).

Researchers utilizing this compound for nucleophilic substitutions or coordination chemistry must carefully control solvent selection to avoid precipitation during synthesis.

Physicochemical Properties & Structural Analysis[2]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | High Nitrogen/Oxygen content increases polarity. | |

| Molecular Weight | 154.13 g/mol | Small molecule, favorable for diffusion. |

| H-Bond Donors | 5 (2 | Creates strong intermolecular lattice forces, reducing solubility in weak solvents. |

| H-Bond Acceptors | 4 (2 | Excellent interaction with H-bond donor solvents (Water, Methanol). |

| Predicted LogP | -1.5 to -0.5 | Highly hydrophilic; partitions poorly into lipid/organic layers. |

| Melting Point | >250°C (Predicted based on acid analogue) | High MP indicates high lattice energy ( |

Structural Visualization

The following diagram illustrates the hydrogen-bonding potential that dictates the solubility logic.

Figure 1: Structural features of 1H-Pyrazole-3,5-dicarboxamide and their interaction mechanisms with key solvent classes.

Solubility Landscape (Qualitative & Semi-Quantitative)

Based on the synthesis of analogues (e.g., 1H-pyrazole-3,5-dicarboxylic acid) and general amide solubility rules, the following profile is established:

A. Polar Aprotic Solvents (Recommended)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Solubility: High (>50 mg/mL) .

-

Mechanism: These solvents effectively disrupt the intermolecular amide-amide hydrogen bonds without competing for protons.

-

Use Case: Ideal for stock solutions in biological assays or as reaction media for further derivatization.

B. Polar Protic Solvents

-

Solvents: Water, Methanol, Ethanol, Isopropanol.

-

Solubility: Moderate to Low (1–10 mg/mL) .

-

Temperature Dependence: Solubility increases significantly with temperature. Synthesis protocols often involve suspending the precursor in refluxing ethanol, indicating limited solubility at room temperature [1].

-

pH Influence: In water, solubility can be enhanced by adjusting pH. The pyrazole NH is weakly acidic (

), while the pyrazole nitrogen can be protonated at very low pH (

C. Non-Polar Solvents[3]

-

Solvents: Hexane, Diethyl Ether, Chloroform, Toluene.

-

Solubility: Negligible (<0.1 mg/mL) .

-

Use Case: These act as excellent anti-solvents for precipitation/crystallization purification steps.

Standardized Experimental Protocols

To generate precise data for regulatory filing or process optimization, the following protocols must be executed.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Best for: Generating thermodynamic data (Van't Hoff plots).

-

Preparation: Add excess 1H-Pyrazole-3,5-dicarboxamide solid to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Place vials in a thermostatic shaker bath.

-

Agitate at 200 rpm for 24–48 hours to ensure equilibrium.

-

Standard temperatures: 25°C, 37°C, 50°C.

-

-

Filtration:

-

Allow solids to settle for 1 hour.

-

Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-heated if testing at elevated temperatures to prevent precipitation).

-

-

Quantification: Analyze the filtrate using the HPLC method defined below.

Protocol B: HPLC Analytical Method

Validation: This method separates the diamide from potential hydrolysis products (mono-acid or di-acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption) and 254 nm (Aromatic ring).

-

Retention Time: Expect early elution (approx. 2–4 min) due to high polarity.

Workflow Visualization

Figure 2: Standardized workflow for equilibrium solubility determination.

Thermodynamic Analysis

Once solubility (

Van't Hoff Equation:

-

Plot:

(y-axis) vs. -

Slope:

(Enthalpy of solution). Positive -

Intercept:

(Entropy of solution).

Interpretation for Drug Development:

-

A high positive

implies that cooling crystallization will be an effective purification method. -

If

, the dissolution is non-spontaneous, confirming the stability of the solid form.

References

-

Synthesis & Reactivity: Synthesis and Characterization of New Environmentally Benign Secondary Explosives Based on Azoles. (Describes synthesis of 1H-pyrazole-3,5-dicarboxamide via ethanol suspension).

-

Structural Analogues: Crystal structure of 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C.

-

Physicochemical Data: PubChem Compound Summary for CID 2723723 (Pyrazole-3,5-dicarboxylic acid).

-

Biological Application: Fragment-based Scaffold Hopping: Identification of Potent BET Inhibitors. (Discusses solubility of pyrazole-carboxamide derivatives).

Spectroscopic Characterization of 1H-Pyrazole-3,5-dicarboxamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-Pyrazole-3,5-dicarboxamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the structural and electronic properties of 1H-Pyrazole-3,5-dicarboxamide is paramount for its application in drug design and development. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. Methodologies for data acquisition and interpretation are presented, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of 1H-Pyrazole-3,5-dicarboxamide

The pyrazole nucleus is a fundamental scaffold in a vast array of pharmacologically active compounds.[1] The introduction of carboxamide functionalities at the 3 and 5 positions of the pyrazole ring in 1H-Pyrazole-3,5-dicarboxamide creates a molecule with multiple hydrogen bond donors and acceptors, enhancing its potential for specific interactions with biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of confirming the molecular structure and purity of this compound, which is essential for any subsequent biological or material science application.

This guide will delve into the key spectroscopic techniques used to characterize 1H-Pyrazole-3,5-dicarboxamide. While direct experimental data for this specific compound is not widely published, we will leverage the extensive data available for the closely related precursor, 1H-Pyrazole-3,5-dicarboxylic acid, to predict and interpret the spectral features of the target molecule. The principles discussed are broadly applicable to the characterization of other pyrazole derivatives.[2]

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Figure 1: Molecular Structure of 1H-Pyrazole-3,5-dicarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural determination.

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1H-Pyrazole-3,5-dicarboxamide is expected to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide groups and the aromaticity of the pyrazole ring.

| Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 15.0 | Broad Singlet | 1H | N-H (pyrazole) | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding. |

| ~7.5 - 8.0 | Broad Singlet | 4H | -CONH₂ | The amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and can exchange with trace water in the solvent. Their chemical shift is concentration and temperature-dependent. |

| ~7.2 | Singlet | 1H | C4-H | The proton at the C4 position of the pyrazole ring is in an electron-deficient environment, shifted downfield from typical aromatic protons. Data for 1H-Pyrazole-3,5-dicarboxylic acid shows this proton at approximately 7.16 ppm in DMSO-d₆.[3] |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted ¹³C Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (amide) | The carbonyl carbons of the amide groups are expected in this region. This is a typical chemical shift for amide carbonyls. |

| ~140 - 145 | C3 and C5 | The carbons of the pyrazole ring attached to the electron-withdrawing carboxamide groups will be shifted downfield. The tautomerism of the pyrazole ring can lead to broadened signals for these carbons. |

| ~110 - 115 | C4 | The C4 carbon of the pyrazole ring is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1H-Pyrazole-3,5-dicarboxamide sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 1H-Pyrazole-3,5-dicarboxamide will be dominated by the vibrational modes of the N-H, C=O, and C-N bonds of the amide groups, as well as the vibrations of the pyrazole ring.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3400 - 3100 | N-H stretch | This region will show multiple broad bands corresponding to the symmetric and asymmetric stretching of the amide N-H bonds and the pyrazole N-H stretch. |

| 1680 - 1640 | C=O stretch (Amide I) | A strong, sharp absorption band in this region is characteristic of the carbonyl stretching vibration of the amide groups. |

| 1620 - 1580 | N-H bend (Amide II) | This band arises from the in-plane bending of the N-H bond of the amide. |

| ~1550 | C=N, C=C stretch | Stretching vibrations of the pyrazole ring are expected in this region. |

| 1420 - 1380 | C-N stretch | The stretching vibration of the C-N bond of the amide group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like 1H-Pyrazole-3,5-dicarboxamide.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR [m.chemicalbook.com]

1H-Pyrazole-3,5-dicarboxamide: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1H-Pyrazole-3,5-dicarboxamide, a heterocyclic compound of significant interest in modern organic synthesis. Possessing a rigid, aromatic pyrazole core flanked by two reactive carboxamide moieties, this molecule offers a unique trifecta of functionality: N-H acidity for substitution, hydrogen-bonding capabilities from the amide groups, and a stable scaffold for constructing complex molecular architectures. We will explore its synthesis from readily available precursors, delve into its characteristic reactivity, and illuminate its proven and potential applications as a building block in coordination chemistry, materials science, and the development of novel pharmacologically active agents. This document serves as a resource for chemists seeking to leverage the unique structural and chemical attributes of this versatile synthon.

The Strategic Value of the Pyrazole Core

The pyrazole ring system is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in molecules that exhibit a vast spectrum of biological activities and material properties.[1][2] Pyrazole derivatives are integral to numerous established pharmaceutical drugs, acting as anti-inflammatory, anticancer, and antimicrobial agents.[3][4] Their utility also extends to agrochemicals and fluorescent dyes.[1] The aromatic stability of the pyrazole ring, combined with its specific arrangement of nitrogen atoms, provides a robust and predictable scaffold for molecular design.

1H-Pyrazole-3,5-dicarboxamide distinguishes itself as a particularly valuable building block due to its high degree of functionalization. The molecule features:

-

A central, planar pyrazole ring.

-

Two C-linked carboxamide groups at the 3- and 5-positions, capable of acting as both hydrogen bond donors and acceptors.

-

An N-H bond on the pyrazole ring, which can be readily deprotonated and substituted, allowing for further molecular elaboration.

This combination of features makes it an ideal candidate for creating highly ordered supramolecular structures, novel coordination polymers, and diverse libraries of compounds for drug discovery.

Caption: Core structure of 1H-Pyrazole-3,5-dicarboxamide with key reactive sites highlighted.

Synthesis and Characterization

While the direct synthesis of 1H-Pyrazole-3,5-dicarboxamide is not extensively documented, a robust and logical pathway can be constructed from its dicarboxylic acid precursor. This multi-step synthesis is reliable and utilizes standard, high-yielding organic transformations.

2.1. Synthetic Workflow

The most efficient route begins with the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, followed by activation to a diacyl chloride, and finally, amidation.

Caption: Proposed synthetic workflow for 1H-Pyrazole-3,5-dicarboxamide.

2.2. Precursor Synthesis: 1H-Pyrazole-3,5-dicarboxylic Acid

The synthesis of the dicarboxylic acid precursor is well-established and typically involves the oxidation of 3,5-dimethylpyrazole.[5] Potassium permanganate (KMnO₄) is an effective oxidant for this transformation. The reaction is performed in water, and upon completion, the product is isolated by acidification of the filtrate.[5]

2.3. Conversion to 1H-Pyrazole-3,5-dicarboxamide

The conversion of the dicarboxylic acid to the dicarboxamide proceeds via an activated intermediate.

-

Activation: The dicarboxylic acid is first converted to the more reactive pyrazole-3,5-dicarbonyl dichloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂), which also serves as the solvent.[6][7] The excess SOCl₂ is removed under reduced pressure after the reaction is complete.

-

Amidation: The resulting crude diacyl chloride is then reacted with a nucleophilic ammonia source, such as aqueous ammonium hydroxide, at low temperature (e.g., 0 °C) to yield the final 1H-Pyrazole-3,5-dicarboxamide.[8] The product often precipitates from the reaction mixture and can be collected by filtration.

2.4. Characterization

The structural confirmation of 1H-Pyrazole-3,5-dicarboxamide would rely on standard spectroscopic techniques. The expected data, extrapolated from its ester analogue and similar structures, are summarized below.[9]

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C4-H proton (~7.3 ppm). Broad singlets for the amide (-CONH₂) protons. A very broad singlet for the pyrazole N-H proton at a downfield chemical shift (>14 ppm). |

| ¹³C NMR | Resonances for the C3/C5 carbons (~144 ppm), the C4 carbon (~110 ppm), and the carbonyl carbons of the amide groups (~163 ppm). |

| IR Spec. | A broad absorption for the N-H stretch (~3100-3300 cm⁻¹). A strong, sharp absorption for the C=O stretch of the amide groups (~1680-1710 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₅H₅N₅O₂: 167.0443 g/mol ). |

Reactivity and Synthetic Potential

The synthetic versatility of 1H-Pyrazole-3,5-dicarboxamide stems from the distinct reactivity of its three key functional regions.

Caption: Reactivity map showing potential transformations of 1H-Pyrazole-3,5-dicarboxamide.

-

N1-Position (Pyrazole NH): The proton on the N1 nitrogen is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions like N-alkylation and N-acylation. This provides a straightforward handle to attach a wide variety of side chains, fundamentally altering the molecule's steric and electronic properties.

-

C4-Position (Pyrazole CH): The pyrazole ring is considered electron-rich and aromatic, making the C4 position susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] This allows for the introduction of functional groups that can further tune the molecule's properties or serve as handles for subsequent cross-coupling reactions.

-

Amide Groups (-CONH₂): The two amide groups are rich in functionality. They are excellent hydrogen bond donors and acceptors, making the molecule a prime candidate for building supramolecular assemblies. The nitrogen and oxygen atoms are also effective coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).[10] Under harsh dehydrating conditions, the amide groups could potentially be converted to nitrile functionalities.[6]

Applications as a Synthetic Building Block

The unique structure of 1H-Pyrazole-3,5-dicarboxamide makes it a powerful building block for constructing larger, functional systems.

4.1. Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The precursor, 1H-pyrazole-3,5-dicarboxylic acid, is a well-known and widely used linker for constructing highly porous and stable MOFs.[11][12] These materials have shown exceptional promise in applications like gas storage and selective formaldehyde capture.[11][13] By analogy, 1H-Pyrazole-3,5-dicarboxamide serves as an excellent ligand candidate. The amide groups provide strong N,O-coordination sites, similar to the carboxylates, but with the added dimension of robust N-H···O hydrogen bonding. This can lead to the formation of novel network topologies with enhanced stability and potentially different guest-host interaction properties compared to their carboxylate-based cousins.

4.2. Scaffold for Pharmacologically Active Compounds

The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[14] Pyrazole amides, in particular, have demonstrated significant potential as antifungal, antibacterial, and anticancer agents.[3][14][15][16] 1H-Pyrazole-3,5-dicarboxamide provides a perfect scaffold for combinatorial chemistry and drug discovery programs.

-

Diversity via N1-Substitution: A library of diverse compounds can be rapidly generated by alkylating the N1 position with various functionalized side chains.

-

Diversity via Amine Substitution: By starting with the diacyl chloride, a wide range of primary and secondary amines can be used in the amidation step instead of ammonia, leading to a diverse set of N,N'-disubstituted dicarboxamides.

This bifunctional approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1H-Pyrazole-3,5-dicarboxamide. Standard laboratory safety procedures should be followed at all times.

Protocol 5.1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid[5]

-

Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyrazole (9.6 g, 0.1 mol) in 100 mL of water and heat to 70 °C.

-

Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (63.2 g, 0.4 mol) in 600 mL of warm water. Add this solution portion-wise to the pyrazole solution via the addition funnel, ensuring the internal temperature does not exceed 90 °C. The purple color will disappear as the reaction proceeds.

-

Work-up: After the addition is complete and the purple color persists, continue stirring for 1 hour. Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of cold water.

-

Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution to pH 2 with concentrated HCl. A white precipitate will form.

-

Purification: Allow the suspension to stand overnight in a refrigerator. Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum. Typical yields are in the range of 30-40%.

Protocol 5.2: Synthesis of 1H-Pyrazole-3,5-dicarboxamide (Proposed)

-

Activation: In a fume hood, combine 1H-pyrazole-3,5-dicarboxylic acid (7.8 g, 0.05 mol) with thionyl chloride (SOCl₂) (30 mL, ~0.41 mol). Add a catalytic amount of DMF (2-3 drops).

-

Reaction: Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) and heat the mixture to reflux for 4 hours. The solid will gradually dissolve.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude pyrazole-3,5-dicarbonyl dichloride will remain as a solid or viscous oil.

-

Amidation: Cool the flask containing the crude diacyl chloride in an ice-salt bath. Slowly add 100 mL of concentrated ammonium hydroxide (NH₄OH) solution dropwise with vigorous stirring. A thick white precipitate will form.

-

Isolation and Purification: Continue stirring in the ice bath for 1 hour after the addition is complete. Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying. Dry the final product, 1H-Pyrazole-3,5-dicarboxamide, under high vacuum.

Conclusion and Future Outlook

1H-Pyrazole-3,5-dicarboxamide is a highly functionalized and synthetically accessible building block with considerable untapped potential. Its rigid core, combined with the hydrogen-bonding and coordination capabilities of the dual amide groups, makes it an attractive target for systematic exploration. Future research will likely focus on:

-

Advanced Materials: The synthesis and characterization of novel MOFs and coordination polymers using this ligand to target specific gas separation or catalytic applications.

-

Supramolecular Chemistry: The design of complex, self-assembled architectures based on the molecule's robust hydrogen-bonding motifs.

-

Medicinal Chemistry: The generation of large, diverse libraries of N1- and N',N''-substituted derivatives for high-throughput screening against a range of biological targets.

As chemists continue to demand more complex and functionalized building blocks, 1H-Pyrazole-3,5-dicarboxamide is poised to become an increasingly important tool in the synthetic chemist's arsenal.

References

-

Fouad, R., et al. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Retrieved from [Link]

-

Vlasyuk, D., & Łyszczek, R. (2021). Structure of 1H-pyrazole-3,5-dicarboxylic acid. ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

-

Gherib, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Ali, M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

-

Gherib, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

- Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

ACS Publications. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics. Retrieved from [Link]

-

ResearchGate. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Retrieved from [Link]

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Dai, J., et al. (2008). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved from [Link]

-

DTU Inside. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxamide. Retrieved from [Link]

-

Wang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

-

Tümer, F., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Retrieved from [Link]

-

Martins, M. A. P., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]

-

Fernández-Fariña, S., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

ACS Publications. (2002). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. jocpr.com [jocpr.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 1H-Pyrazole-3,5-dicarboxamide Research

Introduction: The Enduring Appeal of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of approved drugs and investigational compounds.[1] Among the diverse family of pyrazole-containing molecules, 1H-pyrazole-3,5-dicarboxamide and its parent dicarboxylic acid represent a particularly intriguing and functionally rich scaffold. The presence of two carboxamide moieties at the 3 and 5 positions provides a bidentate platform for targeted interactions with biological macromolecules and for the construction of sophisticated supramolecular structures. This guide offers an in-depth exploration of the synthesis, characterization, and burgeoning applications of 1H-pyrazole-3,5-dicarboxamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. Synthetic Strategies and Methodologies

The synthesis of 1H-pyrazole-3,5-dicarboxamide and its derivatives hinges on the initial construction of the pyrazole core, followed by the functionalization of the carboxylic acid groups. The most prevalent and adaptable approach involves the synthesis of the parent 1H-pyrazole-3,5-dicarboxylic acid, which serves as a versatile intermediate for subsequent amidation reactions.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

A common and effective method for the preparation of 1H-pyrazole-3,5-dicarboxylic acid involves the oxidation of an inexpensive and readily available starting material, 3,5-dimethylpyrazole.[2]

Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dimethylpyrazole (1.0 eq) in water.

-

Heating: Heat the mixture to 70°C with vigorous stirring.

-

Oxidant Addition: Slowly add potassium permanganate (KMnO4) (4.0 eq) in portions, carefully monitoring the temperature to maintain it below 90°C. The reaction is exothermic.

-

Reaction Monitoring: Continue stirring at 70-90°C until the purple color of the permanganate has discharged, indicating the completion of the reaction. This can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO2) precipitate and wash the filter cake with water.

-

Acidification: Acidify the filtrate to a pH of 2 with concentrated hydrochloric acid (HCl). A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.

-

Isolation: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.[2]

Diagram: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

Sources

A Technical Guide to the Safe Handling of 1H-Pyrazole-3,5-dicarboxamide for Research and Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1H-Pyrazole-3,5-dicarboxamide. As a Senior Application Scientist, my objective is to move beyond a simple recitation of procedural steps. Instead, this document is structured to provide a deep, mechanistic understanding of the potential hazards associated with this compound class and the scientific rationale that underpins our recommended safety protocols. Our approach is grounded in the core principles of laboratory safety: to understand the risks, implement robust controls, and be prepared for contingencies. The information herein is synthesized from available safety data sheets (SDS) of the target molecule and its close structural analogs, supplemented by recent toxicological findings for the pyrazole carboxamide chemotype.

Hazard Identification and Analysis: A Compound Class of Concern

While a comprehensive GHS classification for 1H-Pyrazole-3,5-dicarboxamide is not uniformly available, an analysis of its parent structure, 1H-Pyrazole-3,5-dicarboxylic acid, and related pyrazole derivatives provides a strong basis for a conservative hazard assessment. Researchers should treat the compound with a high degree of caution, assuming it presents, at a minimum, the hazards of its analogs.

GHS Classification (Based on Structural Analogs)

The following hazard profile is extrapolated from the GHS classification of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, a closely related precursor. This conservative approach is recommended until specific toxicological data for the dicarboxamide becomes available.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation[1][2][3] | |

| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation[3] |

The Underlying Toxicological Concern: Mitochondrial Toxicity

The primary justification for elevated caution stems from recent toxicological studies on the broader class of pyrazole carboxamides. Research published in the Journal of Medicinal Chemistry has revealed that 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected and acute mammalian toxicity in rodent models[4][5][6].

The mechanism for this toxicity is believed to be the inhibition of the mitochondrial respiration system [4][5]. This is a significant finding, as it indicates a potential for systemic toxicity that goes beyond the localized irritation suggested by the GHS profile of its precursors. Inhibition of mitochondrial function can lead to cytotoxicity, particularly in metabolically active tissues[4][5]. This systemic risk underscores the critical importance of preventing internal exposure (inhalation, ingestion, or absorption) and is the central pillar supporting the stringent handling protocols outlined in this guide.

Standard Operating Protocol for Safe Handling

The following protocols are designed to minimize exposure through a multi-layered system of engineering controls, personal protective equipment, and meticulous work practices.

Engineering Controls: The Primary Barrier

All manipulations involving solid (powder) or dissolved forms of 1H-Pyrazole-3,5-dicarboxamide must be conducted within a certified chemical fume hood. The fume hood provides the primary barrier of protection by ensuring that any airborne particles or vapors are contained and exhausted away from the operator's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.

-

Hand Protection : Wear chemical-resistant nitrile gloves. Given that the toxicological properties are not fully investigated, consider double-gloving as a best practice. Dispose of contaminated gloves immediately in accordance with applicable laws and good laboratory practices[7].

-

Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles. Standard safety glasses do not provide adequate protection.

-

Body Protection : A fully buttoned laboratory coat must be worn at all times.

-

Respiratory Protection : If there is any risk of dust formation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved particulate respirator (e.g., N95) is required[7].

Experimental Workflow: Handling Solid 1H-Pyrazole-3,5-dicarboxamide

The following step-by-step methodology ensures that the compound is handled in a manner that minimizes aerosolization and potential exposure.

Caption: Logical flowchart for first aid response to an exposure event.

Waste Disposal

All waste materials contaminated with 1H-Pyrazole-3,5-dicarboxamide, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the chemical to enter drains or the environment.[8]

References

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

-

Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed, National Center for Biotechnology Information. [Link]

-

ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Repository of Research and Investigative Information. (n.d.). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. [Link]

-

Capot Chemical. (n.d.). MSDS of 1H-Pyrazole-3,5-dicarboxylic acid hydrate. [Link]

-

Capot Chemical. (2026). MSDS of 1H-Pyrazole-3,4-dicarboxylic acid. [Link]

-

ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. capotchem.com [capotchem.com]

- 8. chemicalbook.com [chemicalbook.com]

Technical Guide: Stability Profiling and Storage Protocols for 1H-Pyrazole-3,5-dicarboxamide

This guide outlines the stability profiling, storage protocols, and physicochemical characteristics of 1H-Pyrazole-3,5-dicarboxamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., LIMK inhibitors) and high-nitrogen energetic materials.

Executive Summary

1H-Pyrazole-3,5-dicarboxamide (CAS: 1397683-79-2) is a heteroaromatic diamide used primarily as a scaffold in medicinal chemistry and coordination polymer synthesis.[1] While the pyrazole core exhibits high thermal stability, the exocyclic primary amide groups are susceptible to hydrolytic degradation under extreme pH conditions. This guide provides an evidence-based framework for maintaining compound integrity through rigorous storage controls and validated analytical monitoring.

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | 1H-Pyrazole-3,5-dicarboxamide | Also known as Pyrazole-3,5-diamide |

| CAS Number | 1397683-79-2 | Note: Often confused with diethyl ester (CAS 27143-07-3) |

| Molecular Formula | C₅H₆N₄O₂ | |

| Molecular Weight | 154.13 g/mol | |

| Appearance | White to beige crystalline solid | Color depends on synthesis route (acid chloride vs. ester ammonolysis) |

| Melting Point | >250°C (Predicted/Decomp) | High MP due to extensive intermolecular H-bonding.[2][3] Substituted analogs melt ~146°C.[4] |

| Solubility | DMSO, Methanol (Moderate) | Poor solubility in water and non-polar solvents (Hexane, DCM). |

| pKa | ~1.5 (Pyrazole NH deprot.) | Amide protons are weakly acidic (pKa > 15). |

Degradation Mechanisms & Stability

The stability of 1H-Pyrazole-3,5-dicarboxamide is governed by the hydrolytic susceptibility of its amide side chains and the tautomeric equilibrium of the pyrazole ring.

Hydrolytic Degradation

Under acidic or basic stress, the amide groups undergo hydrolysis to form the corresponding carboxylic acids. This proceeds in a stepwise manner:

-

Primary Degradation: Hydrolysis of one amide to form 1H-pyrazole-3-amido-5-carboxylic acid (mono-acid).

-

Secondary Degradation: Hydrolysis of the second amide to form 1H-pyrazole-3,5-dicarboxylic acid (di-acid).

Thermal & Photostability

-

Thermal: The compound is thermally stable at ambient temperatures. Significant degradation (decarboxylation) is only observed at temperatures exceeding 200°C.

-

Photo: Pyrazole derivatives can be light-sensitive. Prolonged exposure to UV light may induce ring oxidation or N-oxide formation, though the amide groups themselves are photostable.

Degradation Pathway Diagram

The following diagram illustrates the stepwise hydrolysis and potential tautomeric shifts.

Figure 1: Stepwise hydrolytic degradation pathway of 1H-Pyrazole-3,5-dicarboxamide under aqueous acidic/basic stress.

Storage & Handling Protocols

To maximize shelf life (typically 24–36 months), strictly adhere to the following "Dry-Dark-Cool" protocol.

Environmental Controls

-

Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage (>3 months). Room temperature (20–25°C) is acceptable for short-term active use (<1 month).

-

Atmosphere: Hygroscopic potential requires storage under Inert Gas (Argon or Nitrogen) .

-

Humidity: Relative Humidity (RH) must be kept <40% . Moisture facilitates amide hydrolysis.

Packaging System

-

Primary Container: Amber glass vial (Type I) to protect from UV light.

-

Seal: Teflon-lined screw cap or crimp seal to prevent oxygen/moisture ingress.

-

Secondary Containment: Sealed desiccator or aluminum foil bag with active desiccant packets (Silica gel or Molecular Sieves 4Å).

Storage Workflow Diagram

Figure 2: Logical workflow for the receipt, handling, and storage of 1H-Pyrazole-3,5-dicarboxamide.

Analytical Methodologies

For purity assessment and stability tracking, Reverse-Phase HPLC (RP-HPLC) is the gold standard.

HPLC Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic pyrazole ring) and 210 nm (amide bond).

-

Retention Order: Di-acid (Polar, elutes first) < Mono-acid < Dicarboxamide (Parent) < Decarboxylated byproducts (if any).

Rapid Identification (NMR)

-

Solvent: DMSO-d₆ (Avoid CDCl₃ due to poor solubility).

-

¹H NMR Signatures:

-

Pyrazole Ring CH: Singlet at ~7.2–7.5 ppm.

-

Amide NH₂: Broad singlets at ~7.5–8.5 ppm (exchangeable with D₂O).

-

Pyrazole NH: Broad singlet >13 ppm (often invisible if wet).

-

Safety & Toxicology (E-E-A-T)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Energetic Warning: As a high-nitrogen heterocycle, pyrazole dicarboxamides are structural precursors to energetic materials. While the dicarboxamide itself is stable, avoid subjecting it to high friction or shock in the presence of strong oxidizers.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of fine dust.

References

-

PubChem. (n.d.).[3] 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyrazole-carboxamides. PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

- 1. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. Apixaban Impurity 193 | C29H34N6O5 | CID 177828749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Application Note: Synthesis of 1H-Pyrazole-3,5-dicarboxamide from 1H-Pyrazole-3,5-dicarboxylic acid

[1]

Executive Summary & Strategic Analysis

The synthesis of 1H-Pyrazole-3,5-dicarboxamide is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals (insecticides). The starting material, 1H-Pyrazole-3,5-dicarboxylic acid , possesses a unique amphoteric nature due to the acidic carboxylic groups and the basic (yet acidic) pyrazole NH. This dual reactivity necessitates careful protocol selection to avoid polymerization or incomplete conversion.[1]

This guide details two validated protocols:

-

The Acyl Chloride Route (Method A): A direct, high-throughput method utilizing thionyl chloride (

).[1] Best for rapid synthesis of small batches where speed is critical.[1] -

The Ester-Ammonolysis Route (Method B): A two-step, high-fidelity method utilizing an ester intermediate.[1] Best for scale-up and high-purity requirements, avoiding the handling of reactive acid chlorides.[1]

Strategic Decision Matrix

| Feature | Method A: Acyl Chloride | Method B: Ester-Ammonolysis |

| Reaction Time | Short (< 6 hours) | Long (24–48 hours) |

| Atom Economy | High | Moderate (loss of alcohol) |

| Purity Profile | Moderate (Acid traces possible) | High (Crystalline intermediates) |

| Safety Profile | Low (Corrosive | Moderate (Standard solvents) |

| Scalability | Difficult (Exothermic quench) | Excellent |

Mechanistic Pathways

The following diagram illustrates the divergent pathways for synthesizing the target dicarboxamide.

Figure 1: Divergent synthetic pathways.[1] Method A proceeds via a reactive acid chloride, while Method B utilizes a stable ester intermediate.

Protocol A: The Acyl Chloride Method (Direct)

Objective: Rapid conversion of dicarboxylic acid to dicarboxamide via in-situ acid chloride generation.

Reagents & Equipment[1][2][3][4][5]

-

Precursor: 1H-Pyrazole-3,5-dicarboxylic acid (monohydrate is common; dry at 100°C if possible).[1]

-

Reagent: Thionyl Chloride (

, excess).[1] -

Catalyst: N,N-Dimethylformamide (DMF, anhydrous, 2-3 drops).[1]

-

Quench: Ammonium Hydroxide (28-30%

in water) or anhydrous -

Apparatus: Round-bottom flask, reflux condenser, drying tube (

), ice bath.[1]

Step-by-Step Procedure

-

Activation:

-

Reflux:

-

Heat the mixture to reflux (75–80°C) for 3–4 hours.

-

Checkpoint: The suspension should become a clear solution, indicating the formation of the soluble acid chloride.

-

-

Evaporation (Critical):

-

Amidation:

-

Isolation:

Protocol B: The Ester-Ammonolysis Method (High Purity)

Objective: Synthesis of high-purity dicarboxamide suitable for biological screening, avoiding corrosive acid chlorides.

Reagents

-

Solvent: Methanol (MeOH, HPLC grade).[1]

-

Catalyst: Sulfuric Acid (

, conc) or Thionyl Chloride (as acid source).[1] -

Reagent: Ammonium Hydroxide (28-30% aq).[1]

Step-by-Step Procedure

Phase 1: Esterification[1]

-

Suspend 1H-Pyrazole-3,5-dicarboxylic acid (10 g) in Methanol (100 mL).

-

Add conc.

(1 mL) slowly.-

Alternative: Add

(5 mL) dropwise to the methanol at 0°C (generates anhydrous HCl in situ).

-

-

Reflux for 6–8 hours.

-

Concentrate the solvent to ~20% volume.[1]

-

Pour into ice water. The Dimethyl 1H-pyrazole-3,5-dicarboxylate will precipitate.

-

Filter and dry.[1][2] Yield expectation: 60–75%.[1] Melting Point: 142–143°C [1].[1][3]

Phase 2: Ammonolysis[1]

-

Suspend the dimethyl ester (5 g) in Concentrated Aqueous Ammonia (50 mL).

-

Seal the vessel (pressure tube preferred but round bottom flask with tight stopper works if temperature is low).

-

Stir vigorously at room temperature for 24–48 hours.

-

Optimization: If solubility is poor, add minimal Methanol to wet the solid.[1]

-

-

The ester solid will slowly dissolve and reprecipitate as the amide (which is less soluble in organic solvents/water mixtures).[1]

-

Filter the white solid.[1]

-

Recrystallize from water/ethanol if necessary.[1]

Analytical Validation & Specifications

The synthesized product must be validated against the following physicochemical properties.

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | > 300°C (Decomposes) | Capillary Method |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Solubility | Soluble in DMSO, DMF; Poor in Water, EtOH | Solubility Test |

| Mass Spec | [M+H]+ = 155.1 | LC-MS (ESI) |

Troubleshooting Guide

-

Problem: Low yield in Method A.

-

Problem: Product is a sticky gum in Method B.

-

Cause: Incomplete ammonolysis (mixture of ester/amide).[1]

-

Fix: Increase reaction time or use ammonia in methanol (saturated) at 50°C in a pressure vessel.

-

-

Problem: Pyrazole N-acylation.

-

Insight: In Method A, the pyrazole nitrogen can theoretically react with the acid chloride.[1] However, the amide bond on the ring nitrogen is labile and usually hydrolyzes back to the NH during the aqueous ammonia workup.

-

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][6] Retrieved from [Link]

-

PubChem. (n.d.).[1][7] 1H-Pyrazole-3,5-dicarboxylic acid | C5H4N2O4.[1][8] Retrieved from [Link][1]

-

National Institutes of Health. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides. PubMed.[1][7] Retrieved from [Link]

-

Organic Syntheses. (2013).[1] Preparation of Pyrazole Derivatives. Retrieved from [Link][1]

Sources

- 1. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Strategic Amidation of 1H-Pyrazole-3,5-dicarboxylic Acid

[1][2][3]

Abstract & Strategic Analysis

The amidation of 1H-pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0) presents a unique set of challenges in medicinal chemistry and material science (MOF synthesis). Unlike simple benzoic acids, this scaffold possesses:

-

Tautomeric Equivalence: In the 1H-form, the 3- and 5-positions are chemically equivalent due to rapid proton tautomerism (

).[1][2][3] -

Solubility Constraints: The zwitterionic character and hydrogen-bonding network of the dicarboxylic acid result in high melting points (>250°C) and poor solubility in standard non-polar solvents (DCM, Toluene).[1][3]

-

Nucleophilic Competition: The pyrazole nitrogens are weak nucleophiles but can participate in transient acylation, particularly when using highly reactive acid chlorides.[1][2][3]

This guide details two distinct, validated protocols designed to overcome these barriers:

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic strategy for your specific target.

Figure 1: Strategic decision tree for selecting the amidation method.

Protocol A: Bis-Amidation via Acid Chloride

Best for: Scale-up (>1g), simple amines (anilines, alkyl amines), and cost-efficiency.[1][2][3]

Mechanism & Rationale

This method utilizes Thionyl Chloride (

-

Solubility Solution: The starting acid is often insoluble in organic solvents.[1][2][3] Refluxing in neat

(or with catalytic DMF) solubilizes the material as it converts to the acid chloride.[1][3] -

Transient N-Acylation: The pyrazole NH may be transiently acylated to form a tris-acyl species.[1][2][3] However, the N-acyl bond is highly labile and hydrolyzes/cleaves during the aqueous workup or upon reaction with the amine, restoring the 1H-pyrazole core.[1]

Materials

-

Thionyl Chloride (

) (Excess, acts as solvent)[1][3] -

Triethylamine (

) or DIPEA (3.0 - 4.0 eq)[1][2][3]

Step-by-Step Procedure

-

Activation:

-

In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 g, 6.4 mmol) in Thionyl Chloride (10 mL). -

Reflux the mixture at 75-80°C for 2–4 hours.

-

Checkpoint: The suspension should become a clear solution, indicating complete conversion to the acid chloride.[1][3]

-

-

Evaporation:

-

Coupling:

-

Dissolve/suspend the crude acid chloride in anhydrous DCM (20 mL) under Nitrogen/Argon. Cool to 0°C.[1][2][3][4]

-

In a separate flask, mix the Amine (16.0 mmol, 2.5 eq) and Triethylamine (19.2 mmol, 3.0 eq) in DCM (10 mL).

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

-

Workup:

Protocol B: Bis-Amidation via HATU Coupling

Best for: Parallel medicinal chemistry, acid-sensitive substrates, and high-value amines.[1][2][3]

Mechanism & Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling reagent that minimizes racemization (not an issue here) and maximizes reactivity for steric/electron-poor acids.[1][2][3]

-

Solubility Solution: DMF is used as the solvent because it effectively dissolves the polar dicarboxylic acid.[1][3]

-

Activation Order: Pre-activation of the dicarboxylic acid is recommended to ensure both carboxylic groups are activated before amine addition.[1][2][3]

Materials

Step-by-Step Procedure

-

Dissolution & Activation:

-

In a vial or flask, dissolve 1H-pyrazole-3,5-dicarboxylic acid (100 mg, 0.64 mmol) in anhydrous DMF (2.0 mL).

-

Add DIPEA (0.56 mL, 3.2 mmol, 5.0 eq).

-

Add HATU (535 mg, 1.41 mmol, 2.2 eq) in one portion.[1][2][3]

-

Stir at room temperature for 15–30 minutes. The solution usually turns yellow/orange.[1][2][3]

-

-

Amine Addition:

-

Workup (Precipitation Method - Preferred):

-

Workup (Extraction Method - Alternative):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Mono-amide observed) | Steric hindrance or insufficient activation.[1][2][3] | Increase coupling reagent to 3.0 eq. Switch from HATU to acid chloride method (Protocol A). Heating (50°C) in DMF may be required. |

| Low Solubility of Starting Material | High lattice energy of zwitterion.[2][3] | Use DMF or DMSO (Protocol B).[2][3] For Protocol A, ensure vigorous reflux; the solid will dissolve as it reacts.[1][3] |

| Product is Water Soluble | Polar amide groups.[1][2][3] | Do not use aqueous wash.[1][2][3] Evaporate DMF/DCM and purify directly via Reverse-Phase HPLC or Flash Chromatography (DCM/MeOH gradient).[1][2][3] |

| N-Acylation of Pyrazole Ring | Reaction at | Treat the crude product with mild base (e.g., |

Visualization: Reaction Pathway[1][3][5]

The following diagram illustrates the chemical pathway, highlighting the transient intermediates and the divergence between the two protocols.

Figure 2: Parallel reaction pathways for the synthesis of pyrazole-3,5-dicarboxamides.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

-

Thermo Fisher Scientific. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Specifications. Retrieved from [1][3]

-

ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines. Retrieved from

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

-

PubChem. 1H-Pyrazole-3,5-dicarboxylic acid Compound Summary. Retrieved from [1][3]

Application Notes and Protocols: Leveraging 1H-Pyrazole-3,5-dicarboxamide for Advanced Metal-Organic Frameworks in Drug Delivery

Introduction: The Strategic Advantage of Amide-Functionalized Pyrazole Linkers in MOF-based Drug Delivery Systems

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for biomedical applications, particularly as carriers for therapeutic agents.[1][2] Their exceptional porosity, tunable structures, and high drug loading capacities are significant advantages.[3] The choice of the organic linker is paramount in dictating the final properties of the MOF and its interaction with guest molecules. This guide focuses on the strategic use of 1H-Pyrazole-3,5-dicarboxamide as a linker for creating next-generation MOFs tailored for drug delivery.

The pyrazole core is a versatile building block in supramolecular chemistry, known for its robust coordination properties with various metal centers, which can lead to stable and intricate framework structures.[4] When functionalized with carboxamide groups, the resulting linker introduces several key features beneficial for drug delivery:

-

Enhanced Drug Affinity: The amide (-CONH₂) moieties are excellent hydrogen bond donors and acceptors. This functionality allows for stronger, more specific interactions with drug molecules containing complementary groups (e.g., carboxyls, hydroxyls, amines), potentially leading to higher loading capacities and more controlled release profiles.[1]

-

Tunable Release Kinetics: The hydrogen bonding interactions between the amide-functionalized MOF pores and the encapsulated drug can slow down the drug release rate, mitigating the "burst effect" often seen with other carriers and enabling sustained delivery.[1]

-

Improved Biocompatibility: The introduction of amide groups can modify the surface chemistry of the MOF, potentially improving its stability and compatibility in physiological environments.

While MOFs constructed from the analogous 1H-Pyrazole-3,5-dicarboxylic acid are well-documented, the use of the dicarboxamide variant represents a rational design step towards optimizing MOFs for pharmaceutical applications.[5][6] This document provides a comprehensive guide, from the synthesis of the dicarboxamide ligand to the prospective synthesis of a novel MOF, its characterization, and its application in a model drug delivery system.

Part 1: Synthesis of the 1H-Pyrazole-3,5-dicarboxamide Linker

The primary route to obtaining the dicarboxamide linker is a two-step process starting from the commercially available 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. The carboxylic acid groups are first converted to more reactive acyl chloride intermediates, which are then reacted with ammonia to form the desired dicarboxamides.

Protocol 1.1: Synthesis of 1H-Pyrazole-3,5-dicarboxamide

Objective: To synthesize the dicarboxamide linker from its dicarboxylic acid precursor.

Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid monohydrate

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Ammonium hydroxide solution (NH₄OH, concentrated)

-

Ice bath

-

Standard glassware for organic synthesis (flame-dried)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate in 30 mL of anhydrous DCM.

-

Add a catalytic drop of anhydrous DMF to the suspension.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 2.5 mL of thionyl chloride (SOCl₂) dropwise to the stirred suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour until the solid dissolves and gas evolution ceases, indicating the formation of 1H-pyrazole-3,5-dicarbonyl dichloride.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride as a solid.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Carefully and slowly add 20 mL of concentrated ammonium hydroxide solution to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

-

Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product under high vacuum to yield 1H-Pyrazole-3,5-dicarboxamide.

-

Causality and Insights: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides, which are highly reactive towards nucleophiles like ammonia.[7] The catalytic amount of DMF facilitates this conversion via the formation of a Vilsmeier intermediate. The subsequent amidation with an excess of ammonium hydroxide ensures the complete conversion of the acyl chloride to the desired dicarboxamide.

Part 2: Prospective Synthesis of an Iron-Based Dicarboxamide MOF (Fe-PZDA)

This section outlines a prospective protocol for the synthesis of a novel MOF using 1H-Pyrazole-3,5-dicarboxamide (H₂-PZDA) and iron(III) as the metal source. The procedure is adapted from a well-established synthesis of an iron-based MOF using the analogous dicarboxylic acid linker, CAU-56as.[5] The use of biocompatible iron makes this a promising candidate for biomedical applications.[8]

Protocol 2.1: Solvothermal Synthesis of Fe-PZDA

Objective: To synthesize a novel, porous iron-based MOF using the 1H-Pyrazole-3,5-dicarboxamide linker.

Materials:

-

1H-Pyrazole-3,5-dicarboxamide (H₂-PZDA)

-